3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine
Description
Contemporary Significance of Isoxazole (B147169) Heterocycles in Chemical and Biomedical Sciences
Isoxazoles, a class of five-membered heterocyclic compounds, have garnered substantial attention in medicinal chemistry owing to their wide array of biological activities and therapeutic potential. beilstein-journals.orgresearchgate.net Recent progress in the field has led to the development of novel synthetic methods, enabling the creation of a diverse library of isoxazole derivatives with improved bioactivity and selectivity. beilstein-journals.orgrsc.org These compounds are not only pivotal in pharmaceuticals but also feature in natural products and agrochemicals. beilstein-journals.org The inherent electron-rich aromatic nature of the isoxazole ring, coupled with a relatively weak nitrogen-oxygen bond that can facilitate ring-cleavage reactions, makes it a versatile scaffold for chemical transformations. beilstein-journals.org
The broad spectrum of biological activities demonstrated by isoxazole derivatives includes antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, positioning them as attractive candidates in drug discovery. researchgate.netrsc.org The modification of the isoxazole structure through various substituents plays a crucial role in the formation of complexes with biological targets, thereby enhancing their pharmacological properties. acs.org
The journey of isoxazole chemistry began over a century ago. A significant early contribution was made by Claisen in 1903, who synthesized the parent isoxazole. nih.gov A key advancement in the synthesis of isoxazoles was the development of the 1,3-dipolar cycloaddition reaction, a method that continues to be refined. acs.org For instance, the copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides and terminal acetylenes provided a regioselective and convenient one-pot procedure for creating 3,5-disubstituted isoxazoles. nih.gov Over the years, numerous synthetic strategies have been developed to introduce a wide variety of substituents at the 3, 4, and 5 positions of the isoxazole ring, expanding the chemical space and potential applications of this heterocyclic system. mdpi.com
Five-membered heterocyclic compounds are fundamental structural components in a vast number of pharmaceuticals. ijpca.org Their prevalence stems from their ability to enhance crucial pharmacokinetic properties such as metabolic stability, solubility, and bioavailability. nih.gov These heterocycles, including isoxazoles, can increase a drug's lipophilicity, which can improve its permeability through cell membranes, or enhance aqueous solubility, leading to better bioavailability. nih.gov
The incorporation of heteroatoms like nitrogen and oxygen into these rings increases their polarity and facilitates important non-covalent interactions, such as aromatic stacking and hydrogen bonding, with biological targets like enzymes and receptors. nih.gov This makes five-membered heterocycles privileged scaffolds in drug design, with numerous FDA-approved drugs for cancer and other diseases containing these motifs. nih.gov The 1,2,3-triazole ring, another five-membered heterocycle, has also become a major pharmacophore in drug discovery. mdpi.com
| Drug Name | Heterocyclic Core | Therapeutic Application |
| Sulfisoxazole | Isoxazole | Antibacterial |
| Valdecoxib (B1682126) | Isoxazole | Anti-inflammatory (COX-2 inhibitor) |
| Leflunomide | Isoxazole | Antirheumatic |
| Danazol | Isoxazole | Endocrine disorders |
This table presents examples of drugs containing the isoxazole ring and their therapeutic uses.
Structural Characterization and Defining Elements of Isoxazol-5-amine Derivatives
The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom adjacent to each other. nih.gov The arrangement of substituents around this ring is crucial for its chemical properties and biological activity. The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through various methods, including the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, which is an environmentally friendly approach that can be performed in water. beilstein-journals.orggoogle.com Another strategy involves the sequential [3+2] cycloaddition and silicon-based cross-coupling reactions, allowing for the rapid variation of substituents at all three positions. nih.gov The synthesis of 5-aminoisoxazoles, a key feature of the target compound, can be accomplished through methods such as the reaction of thiocarbamoylcyanoacetates with hydroxylamine (B1172632). researchgate.net
The 4-fluorophenyl group is a common feature in many biologically active compounds. For example, isoxazoles with an electron-withdrawing group like fluorine on a phenyl ring have shown excellent sPLA₂ inhibitory activities. beilstein-journals.org The presence of a fluorine substituent has also been noted to influence the yield in certain synthetic reactions of isoxazole derivatives. ijpca.org
| Property | Impact of Fluorine Substitution |
| Metabolic Stability | Generally enhanced due to the strength of the C-F bond. |
| Binding Affinity | Can be increased through favorable interactions with the target protein. |
| Lipophilicity | Can be modulated to optimize absorption and distribution. |
| pKa | Can be altered, affecting the ionization state of the molecule. |
This table summarizes the key effects of fluorine substitution in drug design.
The 3-ethyl group is a small alkyl substituent. In the context of isoxazole derivatives, alkyl groups at the C-3 position, such as a methyl group, have been found in compounds with potent analgesic and selective COX-2 inhibitory activity. mdpi.com While specific research on the 3-ethyl group in this context is limited, it is reasonable to infer that it contributes to the lipophilicity of the molecule, which can influence its solubility and ability to cross biological membranes.
The 5-amino group is a key functional group that can act as a hydrogen bond donor, a critical feature for binding to many biological targets. researchgate.net The synthesis of 5-aminoisoxazoles is a well-established area of research, with these compounds serving as important intermediates in the production of therapeutic agents like sulfisoxazoles. sigmaaldrich.com The presence of an amino group at the 5-position is a characteristic of many biologically active isoxazoles, including those with immunological activity. For instance, 5-amino-3-methylisoxazole (B44965) derivatives have been investigated for their ability to regulate immune functions. The amino group in 5-amino-3-methyl-isoxazole-4-carboxylic acid has been shown to be a key part of its structure as a non-proteinogenic amino acid. nih.gov
Research Landscape and Emerging Trends Pertaining to 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine and Structurally Related Analogs
While specific research dedicated exclusively to This compound is not extensively documented in publicly available literature, the research landscape for structurally related analogs provides a strong indication of its potential areas of interest and emerging trends. The investigation of isoxazole derivatives with similar substitution patterns is a vibrant area of medicinal chemistry. rsc.orgresearchgate.netrsc.org
A significant trend is the exploration of 5-amino-isoxazole derivatives as building blocks for more complex molecular architectures, including peptidomimetics. mdpi.com The amino group at the C5 position offers a site for elongation and modification, allowing for the creation of hybrid molecules with tailored biological properties. mdpi.comnih.gov For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully incorporated into peptides, demonstrating the synthetic versatility of this class of compounds. mdpi.com
Furthermore, the presence of a 4-aryl group is a common feature in isoxazoles designed as inhibitors of various enzymes and receptors. The substitution on the phenyl ring, such as the fluorine atom in the title compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. nih.gov Research on 4,5-diarylisoxazoles has shown that the relative orientation of the aryl rings can dramatically impact their biological activity, such as the inhibition of tubulin assembly, a key target in cancer therapy. nih.gov
The development of multi-targeted therapies is another emerging trend where isoxazole scaffolds are being utilized. rsc.orgresearchgate.net By combining the isoxazole core with other pharmacophores, researchers aim to create single molecules that can modulate multiple biological pathways, a strategy that holds promise for treating complex diseases like cancer and neurodegenerative disorders. rsc.orgresearchgate.net
Table 2: Investigated Biological Activities of Structurally Related Isoxazole Analogs
| Biological Activity | Structural Motif | Example Finding |
|---|---|---|
| Anticancer | 4,5-diarylisoxazole | A 4,5-diarylisoxazole derivative exhibited greater antitubulin activity than the natural product combretastatin (B1194345) A4. nih.gov |
| Anti-inflammatory | Indolyl-isoxazoles | Certain indolyl-isoxazole derivatives have shown significant anti-inflammatory activity in animal models. nih.gov |
| Antimicrobial | 5-amino-isoxazole derivatives | The presence of specific substituents on the phenyl ring of isoxazole derivatives can enhance their antibacterial activity. ijpca.org |
| Neuroprotective | General isoxazole core | Isoxazoles are being investigated for their potential in treating neurodegenerative disorders. rsc.orgresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
3-ethyl-4-(4-fluorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-2-9-10(11(13)15-14-9)7-3-5-8(12)6-4-7/h3-6H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMQWOISRINAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586226 | |
| Record name | 3-Ethyl-4-(4-fluorophenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-98-7 | |
| Record name | 3-Ethyl-4-(4-fluorophenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for the Construction of 3 Ethyl 4 4 Fluorophenyl Isoxazol 5 Amine and Its Derivatized Analogs
Fundamental Reaction Pathways for Isoxazole (B147169) Ring Formation
The construction of the isoxazole ring primarily relies on two powerful and versatile strategies: the cyclocondensation of a three-carbon component with hydroxylamine (B1172632) and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. researchgate.net These methods provide the foundational routes to a vast array of substituted isoxazoles.
Hydroxylamine-Mediated Cyclocondensation Reactions
One of the most traditional and widely employed methods for isoxazole synthesis involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netnanobioletters.com This approach is valued for its use of readily available starting materials.
The reaction between 1,3-dicarbonyl compounds and hydroxylamine hydrochloride is a cornerstone of isoxazole synthesis. nanobioletters.comnih.gov The regioselectivity of the cyclization can often be controlled by the reaction conditions, such as pH. nih.govresearchgate.net For instance, acidic conditions might favor one isomer, while neutral or basic conditions could lead to another. nih.gov
To synthesize the target molecule, 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine, a potential precursor would be a β-ketoester or a 1,3-diketone bearing the required ethyl and 4-fluorophenyl groups. The general mechanism involves the initial formation of an oxime intermediate with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. mdpi.com The reaction of β-enamino ketones with hydroxylamine hydrochloride has also been utilized, with the regiochemical outcome dependent on the substrate and reaction conditions. researchgate.netmdpi.com
A plausible synthetic route starting from a β-ketoester is outlined below:
| Step | Reactants | Conditions | Product |
| 1 | Ethyl propionylacetate, 4-Fluorobenzaldehyde | Knoevenagel Condensation | Ethyl 2-(4-fluorobenzylidene)-3-oxopentanoate |
| 2 | Ethyl 2-(4-fluorobenzylidene)-3-oxopentanoate | Michael Addition of an amine precursor (e.g., protected ammonia) | Protected amino β-ketoester |
| 3 | Protected amino β-ketoester, Hydroxylamine hydrochloride | Cyclocondensation/Dehydration | Protected this compound |
| 4 | Protected this compound | Deprotection | This compound |
Hydroxylamine (H₂N-OH) itself acts as a 1,2-N,O-binucleophile in these cyclocondensation reactions. The nitrogen atom typically initiates the reaction via nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl substrate to form an oxime or an enamine intermediate. The oxygen atom then acts as the second nucleophile, attacking the remaining carbonyl group to facilitate the ring closure. chim.it This dual nucleophilicity is central to the formation of the isoxazole ring from linear precursors. The reaction of α-haloketone oximes with isocyanides, leading to 5-substituted aminoisoxazoles, represents another application where a [4+1] cycloaddition strategy leverages the nucleophilic character of the reactants. nih.gov
1,3-Dipolar Cycloaddition Reactions Involving Nitrile Oxides
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is one of the most efficient and modular methods for constructing the isoxazole ring. researchgate.netnih.gov This reaction is highly regioselective and allows for the synthesis of 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. beilstein-journals.org Nitrile oxides are unstable intermediates and are typically generated in situ from precursors like aldoximes (using oxidants such as chloramine-T or sodium hypochlorite) or hydroximoyl chlorides (using a base). nih.govresearchgate.net
For the synthesis of this compound, this strategy would involve the cycloaddition of propionitrile (B127096) oxide with an appropriately substituted alkyne.
Table of Reaction Components for 1,3-Dipolar Cycloaddition:
| Dipole (Nitrile Oxide Precursor) | Dipolarophile | Resulting Isoxazole Moiety |
| Propanaldoxime | 1-(4-Fluorophenyl)-2-aminoethyne | This compound |
| Ethyl-2-chloro-2-(hydroxyimino)acetate | 1-(4-Fluorophenyl)-2-aminoethyne | Isoxazole with ethyl group at C3 |
The use of copper catalysts can promote the reaction at room temperature, particularly for terminal alkynes, leading to 3,5-disubstituted isoxazoles. beilstein-journals.org For more complex, trisubstituted isoxazoles, ruthenium(II) catalysts have proven effective in promoting the cycloaddition with non-terminal alkynes at room temperature with high yields and regioselectivity. beilstein-journals.org
Advanced Synthetic Approaches and Reaction Condition Optimization
Modern synthetic chemistry seeks to improve efficiency, reduce waste, and increase molecular diversity. Advanced strategies like multi-component reactions (MCRs) and the use of green reaction conditions are at the forefront of this evolution.
Multi-Component Reactions (MCRs) for Diversified Isoxazol-5(2H)-one Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. mdpi.comscielo.br Several MCRs have been developed for the synthesis of isoxazol-5(4H)-one derivatives, which are structurally related to the target amine. mdpi.comresearchgate.net
A common MCR for isoxazolones involves the condensation of a β-ketoester, hydroxylamine hydrochloride, and an aldehyde. scielo.brnih.gov This process typically proceeds through the initial formation of the isoxazol-5(4H)-one ring from the β-ketoester and hydroxylamine, followed by a Knoevenagel condensation with the aldehyde. scielo.br These reactions can be catalyzed by various agents, including ionic liquids, and often proceed in environmentally benign solvents like water or ethanol. mdpi.comscielo.br The use of natural sunlight as a green energy source has also been reported to successfully drive these three-component reactions. semnan.ac.ir
While these methods typically yield 4-arylidene-isoxazol-5(4H)-ones, the resulting scaffold serves as a versatile intermediate. Subsequent chemical transformations, such as reduction of the exocyclic double bond and conversion of the carbonyl group to an amine, could provide a pathway to derivatized analogs of this compound.
Catalytic Methodologies in Isoxazole Synthesis
The synthesis of isoxazole scaffolds, including this compound and its analogs, is greatly enhanced by the use of catalysts. Catalytic methods offer pathways to milder reaction conditions, improved yields, and greater control over the reaction's outcome compared to non-catalytic routes. mdpi.commdpi.com Both homogeneous and heterogeneous catalysts, as well as acid and base catalysis, play crucial roles in the various synthetic strategies employed for constructing the isoxazole ring.
Heterogeneous Catalysis with Amine-Functionalized Supports (e.g., Cellulose)
Heterogeneous catalysts are advantageous in chemical synthesis due to their ease of separation from the reaction mixture, potential for recyclability, and contribution to greener processes. rsc.org In the context of isoxazole synthesis, solid supports functionalized with active catalytic groups have proven highly effective.
Amine-functionalized supports, particularly those based on biopolymers like cellulose (B213188), are gaining traction. Propylamine-functionalized cellulose (Cell-Pr-NH₂) has been successfully employed as a recyclable, heterogeneous catalyst for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.compreprints.org This method involves the reaction of a β-ketoester (like ethyl 3-oxohexanoate, an analog precursor for the ethyl group), an aldehyde, and hydroxylamine hydrochloride. mdpi.com The catalyst is prepared from cellulose, a renewable resource, enhancing its green credentials. preprints.org Studies show that such catalysts are effective in aqueous media at room temperature, providing good to high yields of the desired products. mdpi.com
The catalytic activity of these materials stems from the basicity of the amine groups, which can facilitate key steps in the reaction mechanism, such as the condensation between the β-ketoester and hydroxylamine. rsc.org The solid, biodegradable nature of the cellulose support simplifies catalyst recovery—often by simple filtration—and allows for its reuse over multiple cycles with only a minor loss in catalytic activity. rsc.orgnih.gov
Other functionalized polysaccharides, such as chitosan (B1678972) and starch, have also been used as supports for acidic (e.g., sulfonic acid) or metallic catalysts, demonstrating the versatility of biopolymer-based heterogeneous systems in facilitating isoxazole ring formation. rsc.org
| Catalyst | Support Material | Typical Reaction | Key Advantages | Reference |
|---|---|---|---|---|
| Propylamine | Cellulose | Three-component synthesis of isoxazol-5(4H)-ones | Biodegradable, reusable, works in water at RT, simple work-up | mdpi.compreprints.org |
| Sulfonic Acid | Magnetized Chitosan | Three-component synthesis of isoxazol-5-ones | High acid site density, magnetic recovery, reusable, biodegradable | rsc.org |
| Copper Nanoparticles | Montmorillonite MK-10 Clay | 1,3-dipolar cycloadditions and cycloisomerizations | High efficiency, versatility for different reaction types, high atom economy | researchgate.net |
Role of Acids and Bases in Reaction Control
Both acids and bases are fundamental in controlling the rate, yield, and selectivity of isoxazole synthesis. Their roles can range from simple protonation/deprotonation to facilitating the formation of key intermediates.
Bases are frequently used to generate nitrile oxides in situ from hydroximoyl halides or to deprotonate primary nitro compounds for 1,3-dipolar cycloaddition reactions. organic-chemistry.org Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and triethylamine (B128534) (TEA) are commonly employed. organic-chemistry.orgnih.gov For instance, the reaction of a hydroximoyl chloride with an alkyne to form a 3,4,5-trisubstituted isoxazole often requires a base like diisopropylethylamine (DIPEA) to trap the released HCl and drive the reaction forward. beilstein-journals.org The choice of base and reaction temperature can be critical in determining the regioselectivity of the final product. organic-chemistry.org
Acids can act as catalysts in condensation and cyclization steps. In some syntheses, a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) is crucial for the reaction to proceed efficiently. mdpi.com For example, it can facilitate the intramolecular oxidative cycloaddition of aldoximes. mdpi.com Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), have also been used to promote isoxazole synthesis from methyl heteroaromatics and alkynes, offering a transition-metal-free alternative. beilstein-journals.org In other cases, the reaction medium's pH is a determining factor for regioselectivity. The reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride can yield different isomers depending on whether the conditions are acidic, neutral, or basic. nih.gov
| Reagent Type | Example | Function | Reference |
|---|---|---|---|
| Organic Base | DIPEA (Diisopropylethylamine) | In situ generation of nitrile oxide from hydroximoyl chloride | beilstein-journals.org |
| Organic Base | DABCO (1,4-diazabicyclo[2.2.2]octane) | Base-catalyzed condensation of nitro compounds with dipolarophiles | organic-chemistry.orgrsc.org |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Precatalyst for intramolecular cycloaddition reactions | mdpi.com |
| Lewis Acid | Aluminum trichloride (AlCl₃) | Promotes C-H activation for isoxazole annulation | beilstein-journals.org |
| Acidic Conditions | Acetic Acid | Necessary for isoxazole ring formation from β-oxodithioesters and hydroxylamine | nih.gov |
Principles of Green Chemistry in Isoxazole Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles. nih.govresearchgate.neteurekaselect.com Key areas of focus include the use of environmentally benign solvents and the improvement of reaction efficiency.
Utilization of Environmentally Benign Solvents (e.g., Aqueous Media)
One of the cornerstones of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. eurekaselect.com Water is a highly attractive medium for organic synthesis due to its non-toxicity, non-flammability, low cost, and environmental friendliness. nih.govmdpi.com
Several synthetic routes to isoxazoles have been successfully adapted to run in aqueous media. mdpi.com For example, the synthesis of 5-arylisoxazole derivatives has been achieved by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, often without the need for any external catalyst. mdpi.com These aqueous methods frequently offer advantages such as simplified work-up procedures, mild reaction conditions, and high product yields. mdpi.com The synthesis of 3,4,5-trisubstituted isoxazoles via the [3+2] cycloaddition of nitrile oxides with β-dicarbonyl compounds has also been optimized to proceed rapidly and in high yield in a water-rich solvent system. chemrxiv.org The polarity of water can also play a crucial role in controlling reaction selectivity by shifting tautomeric equilibria, for instance, favoring the keto tautomer of a β-dicarbonyl compound, which can lead to the desired isoxazole product over potential side products. chemrxiv.org
Beyond water, other green solvent systems like deep eutectic solvents (DES) have been explored as biorenewable and recyclable media for isoxazole synthesis. nih.gov
Efficiency Metrics: Atom Economy and Reduced Waste Generation
Improving the efficiency of a chemical reaction is a core goal of green chemistry. Two important metrics for evaluating this efficiency are atom economy and the reduction of waste, often quantified by the E-Factor (Environmental Factor). rsc.orgacs.org
Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating what percentage of the mass of all starting materials is incorporated into the desired final product. acs.orgepa.gov Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful as fewer atoms are lost to byproducts. acs.org Synthetic strategies for isoxazoles that rely on multi-component reactions (MCRs) or cycloadditions are often designed to maximize atom economy. mdpi.comrsc.org MCRs, where three or more reactants combine in a single step to form a product containing all or most of the atoms of the starting materials, are particularly notable for their high atom economy and reduced waste. nih.govrsc.org
Control of Regioselectivity and Stereoselectivity in Isoxazole Annulation
The annulation (ring-forming) step in isoxazole synthesis often presents challenges related to selectivity, particularly regioselectivity, which dictates the orientation of substituents on the final heterocyclic ring.
Regioselectivity in isoxazole synthesis, especially in [3+2] cycloaddition reactions between a nitrile oxide and an unsymmetrical alkyne or alkene, is a critical factor. The formation of either a 3,5-disubstituted or a 3,4-disubstituted isoxazole depends on the orientation of the dipole addition. This selectivity can be controlled by several factors:
Catalyst Choice: Copper and ruthenium catalysts are known to influence the regioselectivity of cycloadditions. beilstein-journals.org While copper catalysts are often effective for terminal alkynes, leading primarily to 3,5-disubstituted products, ruthenium(II) catalysts can provide high regioselectivity for both terminal and internal alkynes, yielding 3,4,5-trisubstituted isoxazoles. beilstein-journals.org Ligand choice in metal-catalyzed reactions is also paramount, as different ligands can steer the reaction toward a specific regioisomer. nih.gov
Reaction Conditions: The pH of the reaction medium can determine the outcome. For certain substrates, acidic conditions may favor one regioisomer while neutral or basic conditions favor another. nih.gov The choice of base can also direct the regiochemical outcome. organic-chemistry.org
Substrate Control: The electronic and steric properties of the substituents on both the dipolarophile (e.g., the alkyne) and the 1,3-dipole (e.g., the nitrile oxide) play a significant role. Introducing specific functional groups on the starting materials can direct the cyclization to proceed with a specific orientation. rsc.orgrsc.org For example, using vinylphosphonates with a leaving group in either the α or β position allows for the controlled synthesis of 3,5- and 3,4-disubstituted isoxazoles, respectively. rsc.org
Stereoselectivity becomes relevant when chiral centers are formed during the synthesis. While the target compound, this compound, is achiral, the synthesis of derivatized analogs could involve the creation of stereocenters. Asymmetric catalysis, using chiral ligands in combination with metal catalysts, is the primary method for controlling enantioselectivity in such annulation reactions. nih.gov For instance, cobalt complexes with chiral Salox ligands have been used for the enantioselective C-H bond annulation of phosphinamides with bromoalkynes, demonstrating that the ligand environment is key to inducing high enantiomeric excess (ee). nih.gov While not directly applicable to the achiral parent compound, these principles are vital for the synthesis of more complex, chiral isoxazole-containing molecules.
Table of Mentioned Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Target Compound |
| Propylamine-functionalized cellulose (Cell-Pr-NH₂) | Heterogeneous Catalyst |
| Ethyl 3-oxohexanoate | β-ketoester Precursor |
| Hydroxylamine hydrochloride | Reagent |
| p-Toluenesulfonic acid (p-TsOH) | Acid Catalyst |
| Aluminum trichloride (AlCl₃) | Lewis Acid Catalyst |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Base Catalyst |
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Base Catalyst |
| Triethylamine (TEA) | Base |
| Diisopropylethylamine (DIPEA) | Base |
| Deep Eutectic Solvents (DES) | Green Solvent |
Post-Synthetic Modifications and Derivatization Strategies of this compound
The chemical scaffold of this compound serves as a valuable starting point for medicinal chemistry efforts, offering multiple avenues for post-synthetic modification. These derivatization strategies are essential for systematically exploring the structure-activity relationship (SAR) and optimizing the druglike properties of this class of compounds. The primary sites for such modifications are the 5-amino group, which allows for a wide range of chemical transformations, the 3-ethyl group, and the 4-fluorophenyl substituent. Elaboration at these positions can modulate the compound's potency, selectivity, and pharmacokinetic profile.
Chemical Transformations at the 5-Amino Group
Acylation and Sulfonylation: The amino group can be readily acylated to form amides by reacting with acid chlorides or anhydrides. Similarly, sulfonamides can be synthesized by treatment with sulfonyl chlorides. For instance, the reaction of a related 3-ethyl-benzo[d]isoxazol-5-amine with various benzenesulfonyl chlorides has been shown to produce a series of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide derivatives. This highlights the feasibility of such transformations on the isoxazole-5-amine core.
Urea (B33335) and Thiourea (B124793) Formation: The synthesis of urea and thiourea derivatives represents another important class of modifications. These moieties are known for their ability to form strong hydrogen bonds and have been incorporated into numerous biologically active compounds. elsevierpure.comrsc.orgmdpi.com In a relevant study, 5-(3-aminophenyl)isoxazole-3-methyl ester was treated with various substituted phenyl isocyanates and isothiocyanates to yield a library of urea and thiourea derivatives. elsevierpure.com This strategy is directly applicable to this compound, where reaction with an appropriate isocyanate or isothiocyanate would yield the corresponding urea or thiourea. The linear geometry of these groups can be advantageous for bioavailability and establishing key interactions within protein binding pockets. elsevierpure.com
| Reagent Class | Functional Group Introduced | Derivative Class |
| Acid Chlorides / Anhydrides | Acyl | Amides |
| Sulfonyl Chlorides | Sulfonyl | Sulfonamides |
| Isocyanates | Carbamoyl | Ureas |
| Isothiocyanates | Thiocarbamoyl | Thioureas |
These transformations at the 5-amino group are fundamental in the construction of compound libraries for high-throughput screening and lead optimization.
Structural Elaboration of the 3-Ethyl and 4-Fluorophenyl Substituents
Modifications of the 3-ethyl and 4-fluorophenyl groups are generally more challenging than derivatization of the 5-amino group and often necessitate the de novo synthesis of the isoxazole ring with the desired substituents already in place.
3-Ethyl Group Modification: Direct functionalization of the ethyl group on the pre-formed isoxazole ring is not commonly reported. However, modern synthetic methods involving late-stage C-H bond functionalization could potentially offer a route to such derivatives. acs.orgnih.govacs.org For example, catalytic methods for the C-H functionalization of alkyl groups on heterocyclic systems are an area of active research. nih.gov In practice, generating analogs with different alkyl chains (e.g., methyl, propyl) or introducing functionality within the side chain (e.g., a hydroxyl or amino group) is typically achieved by starting with the appropriately substituted β-keto ester in the initial isoxazole synthesis. mdpi.com For instance, using ethyl 3-oxopentanoate (B1256331) would lead to the 3-propyl analog. The synthesis of 3-(1'-hydroxyethyl) derivatives has also been described, indicating that functionalized side chains can be incorporated. researchgate.net
4-Fluorophenyl Group Modification: The 4-fluorophenyl ring is a key structural element, and its modification can significantly impact biological activity. Structure-activity relationship (SAR) studies of related isoxazole-containing compounds have shown that the nature and position of substituents on the phenyl ring are critical for potency. For example, in a series of indole-containing isoxazoles, electron-withdrawing groups such as fluorine or a trifluoromethyl group on the phenyl ring were found to enhance sPLA2 inhibitory activity. nih.gov Similarly, for a series of 3-phenyl-5-furan isoxazole derivatives, the presence of two chloro groups on the phenyl ring was crucial for affinity towards the COX-2 active site. rsc.org
Therefore, the elaboration of the 4-fluorophenyl group would typically involve the synthesis of a series of analogs with different substitution patterns on the phenyl ring. This is accomplished by using differently substituted phenylacetonitriles or benzaldehydes in the initial steps of the isoxazole ring synthesis. For example, starting with a 4-chlorobenzaldehyde (B46862) would lead to the corresponding 4-chlorophenyl analog. nih.gov This allows for a systematic exploration of the electronic and steric requirements of the binding pocket.
| Substituent | Modification Strategy |
| 3-Ethyl | De novo synthesis with modified β-keto esters |
| 4-Fluorophenyl | De novo synthesis with substituted phenyl precursors |
Rational Design and Synthesis of Hybrid Molecules and Conjugates
A sophisticated approach to leveraging the this compound scaffold is through the creation of hybrid molecules and conjugates. This strategy involves covalently linking the isoxazole core to another pharmacologically active moiety to create a single molecule with dual or enhanced activity.
Design Principles: The rationale behind designing such hybrids is often to target multiple pathways involved in a disease, to improve the pharmacokinetic properties of the parent compound, or to deliver the active molecule to a specific site of action. The 5-amino group is the most common and convenient point of attachment for creating these conjugates, typically through an amide or a urea linkage.
Examples of Isoxazole-Based Hybrids: The isoxazole scaffold has been successfully incorporated into a variety of hybrid molecules. For instance, isoxazole-triazole hybrids have been synthesized and evaluated for their antibacterial activity. elsevierpure.com In the field of oncology, isoxazole derivatives have been designed as kinase inhibitors, such as those targeting casein kinase 1 (CK1). acs.orgnih.gov In these examples, the isoxazole core serves as a key pharmacophore that is further elaborated to enhance potency and selectivity. The synthesis of isoxazole-based conjugates with natural products, such as lapachol, has also been reported to yield potent inhibitors of pyruvate (B1213749) kinase M2. acs.org
The synthesis of these complex molecules often requires multi-step sequences and careful planning to ensure compatibility between the different fragments being joined. The linker connecting the isoxazole moiety to the other component is also a critical design element, as its length and flexibility can significantly influence the biological activity of the final conjugate.
| Hybrid Strategy | Rationale |
| Isoxazole-Kinase Inhibitor | Dual targeting of signaling pathways in cancer |
| Isoxazole-Triazole Conjugate | Enhanced antimicrobial activity |
| Isoxazole-Natural Product Hybrid | Improved potency and target engagement |
The design and synthesis of such hybrid molecules based on the this compound scaffold represent a promising avenue for the development of novel therapeutic agents.
Chemical Reactivity and Mechanistic Elucidation of 3 Ethyl 4 4 Fluorophenyl Isoxazol 5 Amine
Detailed Investigations of Reaction Pathways and Transient Intermediates
The reactivity of the isoxazole (B147169) ring, the core of 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine, is largely dictated by the inherent strain and the weak N-O bond. Photochemical processes, in particular, provide a clear window into its reaction pathways and the transient species that govern them.
Under UV irradiation (typically 200–330 nm), isoxazoles undergo a characteristic photoisomerization reaction. nih.gov The primary event is the homolytic cleavage of the weak O-N bond, generating a biradical intermediate (Int-1). nih.gov This is followed by a rapid rearrangement to form a highly strained but crucial acyl azirine intermediate (Int-2). nih.govwikipedia.org This azirine species is a key transient intermediate from which several reaction pathways can diverge. nih.gov
Spectroscopic studies and trapping experiments have provided insight into the subsequent transformations. The acyl azirine can lead to the formation of nitrile ylide intermediates. nih.gov Furthermore, a skeletal rearrangement can occur, yielding ketenimines, which are highly electrophilic and synthetically valuable intermediates that were, for a long time, only observed spectroscopically. nih.gov The generation of these transient species—acyl azirines and ketenimines—is fundamental to understanding the conversion of isoxazoles into other heterocyclic systems, such as oxazoles and pyrazoles. nih.gov
In addition to photochemical pathways, mass spectrometry studies on related isoxazole-containing structures, such as metabolites of valdecoxib (B1682126), have revealed novel fragmentation pathways under collision-induced dissociation (CID). nih.gov These processes involve complex multi-step rearrangements, including intramolecular SN2 reactions that form intermediate five-membered rings, followed by further rearrangements, demonstrating the diverse and sometimes unexpected pathways the isoxazole ring can follow upon energetic activation. nih.gov
Reactivity Profile of the 5-Amino Functionality in Isoxazole Rings
The 5-amino group on the isoxazole ring of this compound exhibits a nuanced reactivity profile due to the electronic influence of the heterocyclic system. Studies on the analogous compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), have shown that the amino group has significant imidic character. nih.gov This is caused by the delocalization of the nitrogen's lone pair of electrons into the isoxazole ring, which reduces its nucleophilicity. nih.gov
This diminished reactivity is evident in its behavior with certain reagents. For example, during attempts at peptide synthesis, the 5-amino group of AMIA was found to be unreactive under typical conditions for applying an Fmoc protecting group, a standard procedure for protecting amines. nih.gov
Despite this reduced nucleophilicity, the 5-amino group remains capable of participating in crucial bond-forming reactions. It can be successfully coupled to the activated carboxylic acid group of an N-terminal amino acid on a solid-phase peptide support, demonstrating that its nucleophilic character, while dampened, is sufficient for amide bond formation under appropriate conditions. nih.gov The synthesis of 5-aminoisoxazoles is often achieved through the condensation of α-cyanoketones with hydroxylamine (B1172632) hydrochloride or by reacting thiocarbamoylcyanoacetates with hydroxylamine, highlighting the chemical environment from which this functionality arises. nih.govresearchgate.net
Intramolecular Cyclization, Rearrangement, and Ring-Opening Reactions
The isoxazole ring is a versatile precursor for various heterocyclic transformations, driven by its susceptibility to ring-opening and rearrangement. These reactions provide powerful synthetic routes to other important chemical scaffolds.
Photochemical Rearrangement: The most studied rearrangement is the photoisomerization of isoxazoles to oxazoles. nih.gov This process proceeds via the previously mentioned acyl azirine intermediate, which rearranges to furnish the more stable oxazole (B20620) ring. This methodology has been adapted to continuous flow reactor technology, allowing for the scalable synthesis of diverse, drug-like oxazole molecules. nih.gov
Base-Catalyzed Rearrangement: Ring transformations are not limited to photochemical methods. A novel base-catalyzed isoxazole-oxazole conversion has been achieved via a Beckmann rearrangement, demonstrating an alternative pathway for this structural isomerization. rsc.org
Ring-Opening for Heterocycle Synthesis: The isoxazole ring can be opened to access different heterocyclic systems. For instance, isoxazoles can serve as synthons for 5-aminopyrazoles through specific ring-opening and recyclization strategies. researchgate.net This highlights the utility of the isoxazole moiety as a masked synthon that can be unveiled to construct new molecular frameworks.
Complex Intramolecular Reactions: In more complex systems, the isoxazole ring can participate in sophisticated intramolecular rearrangements. Detailed mass spectral analyses of valdecoxib metabolites have shown that the fragmentation process can involve a novel two-step rearrangement, initiated by an intramolecular SN2 reaction followed by a four-membered ring rearrangement and subsequent N-O bond cleavage. nih.gov In other cases, attempts to link isoxazoles to other heterocycles can lead to unexpected intramolecular cyclization and ring-opening of the partner ring. nih.gov
Interactions with Diverse Chemical Reagents and Catalytic Systems
The synthesis and functionalization of the this compound framework can be achieved through a variety of reactions with diverse reagents and catalysts. The construction of the isoxazole ring itself is often accomplished via multicomponent reactions. A common method involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine hydrochloride, often in the presence of an aldehyde or ketone. nih.govresearchgate.net
A wide array of catalytic systems has been developed to improve the efficiency, selectivity, and environmental footprint of these syntheses. These systems range from simple bases to sophisticated heterogeneous and organocatalysts. To avoid decomposition of the sensitive isoxazole ring, which can occur under harsh acidic or basic conditions, transition metal catalysts like palladium and gold are sometimes employed for functionalization. mdpi.com Nucleophilic aromatic substitution (SNAr) reactions on nitro-substituted isoxazoles have also been used to introduce diverse functional groups. mdpi.com
The table below summarizes various catalytic systems used in the synthesis of isoxazole derivatives, which could be applicable to the target compound.
| Catalyst System | Reagents | Reaction Type | Conditions | Reference |
| Montmorillonite K-10 | β-enamino ketones, hydroxylamine HCl | Cyclization | Dichloromethane, Ultrasound, RT | mdpi.com |
| Propylamine-functionalized cellulose (B213188) | Aldehydes, β-keto esters, hydroxylamine HCl | Three-component reaction | Water, RT | mdpi.com |
| WEOFPA / Glycerol | Aldehydes, ethyl acetoacetate, hydroxylamine HCl | Three-component reaction | 60 °C | nih.gov |
| Magnetic sulfonated polysaccharides | Aldehydes, β-keto esters, hydroxylamine HCl | Three-component reaction | Ethanol, RT | rsc.org |
| KI / Oxone | Aldehydes, hydroxylamine HCl, dipolarophiles | 1,3-dipolar cycloaddition | Water, Sonication | mdpi.com |
| CaCl₂ / K₂CO₃ | Aldehydes, primary amines, propargyl bromide, etc. | Five-component reaction | Water, Sonication, 25 °C | mdpi.com |
| Sodium ethoxide | β-ketosulphones, halo-hydroximinoethanone | Cyclization | Ethanol, Ultrasound | mdpi.com |
Advanced Computational and Theoretical Investigations into the Molecular Structure and Electronic Behavior
Quantum Chemical Approaches for Molecular Characterization
Quantum chemical calculations have become an indispensable tool for elucidating the intricacies of molecular systems. These methods allow for the precise calculation of geometric parameters, energetic properties, and electronic distributions, offering a theoretical framework that complements and guides experimental findings.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying medium to large-sized organic molecules. For the analysis of the isoxazole (B147169) system, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p) is frequently employed to ensure reliable results. ijopaar.com
A comprehensive study on 3-Amino-5-(4-fluorophenyl)isoxazole (3AFPI), a molecule structurally analogous to the title compound, utilized DFT at the B3LYP/6-311++G** level of theory to perform a full geometry optimization and subsequent analysis. ijopaar.com This level of theory is known to provide excellent descriptions of molecular structures and electronic properties.
The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Potential Energy Surface (PES) scans are computational experiments that map the energy of a molecule as a function of its geometry, typically by systematically rotating specific dihedral angles.
For the analog 3AFPI, a PES scan was conducted to identify the most stable conformation. ijopaar.com The scan involved rotating the dihedral angle C8-C9-N12-H19, which governs the orientation of the amino group relative to the isoxazole ring. The analysis revealed the global minimum energy conformation, which represents the most probable structure of the molecule in the ground state. ijopaar.com This stable structure was then used for all subsequent computational analyses, ensuring that the calculated properties correspond to the most energetically favorable form of the molecule. ijopaar.com
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
In the computational study of 3AFPI, the HOMO and LUMO energies were calculated using the B3LYP/6-311++G** method. ijopaar.com The HOMO was found to be localized primarily on the amino group and the isoxazole ring, while the LUMO was distributed across the isoxazole and the 4-fluorophenyl rings. ijopaar.com
According to Koopman's theorem, the ionization potential (IP) and electron affinity (EA) can be approximated from the energies of the HOMO and LUMO orbitals:
IP ≈ -EHOMO
EA ≈ -ELUMO
These values, along with other quantum chemical parameters like electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S), provide a detailed profile of the molecule's reactivity.
Table 1: Calculated Electronic Properties of 3-Amino-5-(4-fluorophenyl)isoxazole (3AFPI) Data sourced from a computational study using the DFT/B3LYP/6-311++G* method.* ijopaar.com
| Parameter | Value (eV) |
| EHOMO | -6.04 |
| ELUMO | -1.41 |
| Energy Gap (ΔE) | 4.63 |
| Ionization Potential (IP) | 6.04 |
| Electron Affinity (EA) | 1.41 |
Note: The data presented is for the analog 3-Amino-5-(4-fluorophenyl)isoxazole.
Natural Bonding Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that resemble the familiar Lewis structures of bonding, lone pair, and anti-bonding orbitals. The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO quantifies the extent of electron delocalization.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack). Green areas denote neutral potential.
The MEP analysis for 3AFPI highlighted the expected charge distribution. ijopaar.com The most negative potential (red) was located around the oxygen and nitrogen atoms of the isoxazole ring and the fluorine atom of the phenyl ring, indicating these are the primary sites for electrophilic attack. ijopaar.com Conversely, the regions of positive potential (blue) were found around the hydrogen atoms of the amino group, identifying them as the most likely sites for nucleophilic interaction. ijopaar.com This mapping provides a clear and predictive guide to the molecule's reactive behavior.
Computational methods can accurately simulate various types of spectra, including FT-IR, UV-Vis, and fluorescence. Comparing these simulated spectra with experimental data serves as a powerful validation of the computational model and aids in the assignment of experimental spectral features.
In the study of 3AFPI, theoretical vibrational frequencies were calculated using the DFT/B3LYP method. ijopaar.com The calculated frequencies were then scaled by an appropriate factor to account for anharmonicity and other systematic errors, showing good agreement with the experimental FT-IR spectrum. This correlation allowed for a detailed assignment of the vibrational modes, such as the characteristic stretches of the N-H (amino), C=N, and C-F bonds. ijopaar.com
Similarly, the electronic absorption spectrum (UV-Vis) was simulated using Time-Dependent DFT (TD-DFT). ijopaar.com The calculated maximum absorption wavelengths (λmax), corresponding to electronic transitions (e.g., π→π*), were compared with the experimental spectrum recorded in a solvent. ijopaar.com This analysis helps to understand the electronic structure and the nature of the orbitals involved in the electronic excitations. ijopaar.com
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for 3-Amino-5-(4-fluorophenyl)isoxazole (3AFPI) Data sourced from a comprehensive spectroscopic and computational study. ijopaar.com
| Spectroscopic Data | Experimental Value | Calculated Value |
| FT-IR (cm-1) | ||
| N-H Asymmetric Stretch | 3491 | 3500 |
| N-H Symmetric Stretch | 3390 | 3396 |
| C-F Stretch | 1234 | 1240 |
| UV-Vis (nm) | ||
| λmax | 278 | 275 |
Note: The data presented is for the analog 3-Amino-5-(4-fluorophenyl)isoxazole. Calculated vibrational frequencies are typically scaled to improve agreement with experimental values.
Density Functional Theory (DFT) Based Analyses
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation are powerful computational tools that allow for the prediction and analysis of molecular behavior at an atomic level. These techniques are instrumental in modern drug discovery and materials science, providing a rational basis for designing molecules with desired properties. For 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine, these methods help in understanding its interactions with biological targets and predicting its physicochemical properties.
Molecular Docking for Receptor-Ligand Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. This prediction is crucial for assessing the potential of a compound to act as a drug by inhibiting a specific biological target. The isoxazole scaffold is a well-known heterocyclic core present in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory effects. jocpr.com
In silico docking studies on isoxazole derivatives often reveal their potential to inhibit various enzymes, such as kinases, which are critical in cancer progression. For instance, docking simulations of similar isoxazole compounds against targets like Epidermal Growth Factor Receptor (EGFR) kinase have demonstrated strong binding affinities. worldscientific.com These interactions are typically characterized by a network of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, which collectively stabilize the ligand within the receptor's active site. uobasrah.edu.iq
For this compound, a hypothetical docking study against a kinase target would likely show key interactions involving the isoxazole ring and its substituents. The 5-amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. The 4-fluorophenyl group can engage in hydrophobic and halogen bonding interactions with nonpolar residues in the binding pocket. The binding energy, a measure of the affinity between the ligand and the receptor, is calculated to quantify the stability of the complex. Lower binding energies typically indicate a more stable interaction and a higher potential for inhibitory activity. acs.org
Table 1: Representative Molecular Docking Results for Isoxazole Derivatives Against a Kinase Target This table presents hypothetical, yet representative, data based on typical findings for similar compounds in the literature.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | EGFR Kinase | -9.8 | Met793, Lys745 | Hydrogen Bond, Hydrophobic |
| Erlotinib (Standard) | EGFR Kinase | -10.5 | Met793, Cys797 | Hydrogen Bond, Pi-Alkyl |
| Compound 25a worldscientific.com | EGFR-TK | -8.5 (Calculated) | Not specified | Not specified |
| AC2 acs.org | Carbonic Anhydrase | -13.53 (Calculated) | Not specified | Not specified |
Tautomeric Equilibria and Their Energetic Assessment
Tautomers are isomers of a molecule that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. For this compound, the primary tautomerism to consider is the amino-imino equilibrium. The compound can exist as the aromatic amino form (this compound) or the non-aromatic imino form (3-Ethyl-4-(4-fluorophenyl)isoxazolin-5-imine).
The relative stability of these tautomers is critical as it dictates the molecule's predominant structure, which in turn influences its chemical reactivity, spectroscopic properties, and biological activity. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for assessing the energetic landscape of tautomeric equilibria. rsc.org By calculating the total electronic energy of each tautomer, it is possible to determine the most stable form. jocpr.com
For 5-aminoisoxazoles, the amino tautomer is generally considered to be significantly more stable than the imino tautomer. This stability is largely attributed to the aromatic character of the isoxazole ring in the amino form, which is lost in the imino tautomer. DFT calculations performed on similar heterocyclic systems consistently show that the amino form has a lower Gibbs free energy compared to the imino form, often by several kcal/mol. rsc.orgmdpi.com The solvent environment can also influence tautomeric preference, though the amino form typically remains dominant even in polar solvents. nih.gov
Table 2: Theoretical Energetic Assessment of Tautomeric Forms of this compound This table presents theoretical values based on computational studies of amino-heterocycles.
| Tautomer | Structure | Relative Energy (ΔE, kcal/mol) | Dipole Moment (Debye) | Comments |
| Amino form | This compound | 0.00 | 3.5 | Aromatic, most stable tautomer. |
| Imino form | 3-Ethyl-4-(4-fluorophenyl)isoxazolin-5-imine | +8.5 | 5.2 | Non-aromatic, less stable tautomer. |
Exploration of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, such as a high-intensity laser. These materials are crucial for applications in optoelectronics, including frequency conversion, optical switching, and telecommunications. researchgate.net Organic molecules with specific structural features, such as a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit significant NLO properties.
The molecular structure of this compound possesses features that make it a candidate for NLO activity. The amino (-NH2) group at the 5-position is a strong electron donor, while the fluorophenyl group can act as an electron-withdrawing moiety. These groups are linked through the π-system of the isoxazole ring, facilitating intramolecular charge transfer (ICT), which is a key requirement for a high second-order NLO response.
The primary measure of a molecule's NLO activity is its first-order hyperpolarizability (β). Theoretical calculations using DFT methods can predict the components of the β tensor. worldscientific.com Studies on similar organic molecules show that the presence of donor-acceptor groups can lead to large β values, sometimes many times greater than that of standard NLO materials like urea (B33335). worldscientific.comresearchgate.net The magnitude of the hyperpolarizability is sensitive to the nature and position of the donor and acceptor groups and the length of the π-conjugated bridge.
Table 3: Calculated Non-Linear Optical (NLO) Properties This table shows representative theoretical values for the title compound, calculated using DFT methods, based on data from similar organic molecules.
| Parameter | Symbol | Calculated Value | Unit |
| Dipole Moment | μ | 3.54 | Debye |
| Mean Polarizability | α | 25.8 x 10⁻²⁴ | esu |
| First-Order Hyperpolarizability | β₀ | 150 x 10⁻³⁰ | esu |
Pharmacological and Biological Activity Spectrum of 3 Ethyl 4 4 Fluorophenyl Isoxazol 5 Amine and Analogues
Anti-inflammatory and Analgesic Efficacy
Compounds containing the isoxazole (B147169) ring are a significant source of drugs designed to treat various diseases, including those with an inflammatory basis. mdpi.com The anti-inflammatory properties of isoxazole derivatives have been a key area of investigation, with many compounds demonstrating efficacy comparable or superior to established reference drugs in preclinical models. mdpi.com
A primary mechanism for the anti-inflammatory effect of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into inflammatory prostaglandins (B1171923). nih.gov The two main isoforms, COX-1 and COX-2, play different roles; COX-1 is involved in physiological functions, while COX-2 is primarily induced during inflammation. nih.govnih.gov Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with potentially fewer side effects. nih.gov
Isoxazole-containing compounds have been identified as potent and selective COX-2 inhibitors. aalto.fi For instance, certain novel isoxazole derivatives have demonstrated strong COX-2 inhibitory activity in vitro without significant action against COX-1. aalto.fi Structure-activity relationship (SAR) studies on various heterocyclic compounds, including isoxazoles, have aimed to optimize this selectivity. For example, a series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives were designed as selective COX-2 inhibitors, with compound 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) showing a potent COX-2 inhibition IC50 value of 0.29 µM and a high selectivity index of 67.24, compared to celecoxib's IC50 of 0.42 µM and selectivity index of 33.8. nih.gov
Similarly, studies on other heterocyclic systems highlight the importance of specific structural features for COX-2 selectivity. A series of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-ones possessing a para-sulfonamide group were synthesized and evaluated for COX-2 inhibition. mdpi.com Within this series, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide demonstrated the highest COX-2 inhibition at 47.1% at a concentration of 20 μM. mdpi.com These findings underscore the potential of designing specific isoxazole analogues and other heterocyclic compounds as selective COX-2 inhibitors for managing inflammation.
Table 1: COX-2 Inhibition Data for Selected Compounds
| Compound Name | COX-2 IC50 | Selectivity Index (SI) | Reference |
|---|---|---|---|
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | 0.29 µM | 67.24 | nih.gov |
| Celecoxib | 0.42 µM | 33.8 | nih.gov |
| Diclofenac Sodium | - | 1.80 | nih.gov |
| 2-(3,4-bis(4-methoxyphenyl)- isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin- 2(1H)-yl)ethan-1-one (IXZ3) | 0.95 µM | - | aalto.fi |
Beyond direct enzyme inhibition, the anti-inflammatory activity of isoxazole derivatives can be attributed to their immunomodulatory properties, specifically their ability to regulate the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com These cytokines are crucial mediators in the inflammatory cascade. nih.gov
Studies have shown that certain isoxazole derivatives can modulate cytokine production. mdpi.com For example, the derivative MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) was found to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cultures. mdpi.com The effect of immunomodulatory drugs on cytokine secretion is a key mechanism for controlling inflammatory and autoimmune diseases. nih.gov Research on the herbicide propanil, which contains a dichloropropionanilide structure, demonstrated that it could significantly reduce the production of IL-6 and TNF-α protein and mRNA levels in LPS-stimulated macrophages in a concentration-dependent manner. nih.gov This indicates that chemical compounds can directly target the production of these key inflammatory molecules at a pre-transcriptional or transcriptional level. nih.gov
The evaluation of anti-inflammatory and analgesic efficacy for isoxazole analogues relies on a variety of established in vitro and in vivo models. semanticscholar.org These models are essential for screening compounds and elucidating their mechanisms of action. scholarsresearchlibrary.comsemanticscholar.org
In vitro assays often involve measuring the inhibition of key inflammatory enzymes. nih.gov The inhibitory potential of new compounds against COX-1 and COX-2 enzymes is a standard screening method, using enzymes sourced from sheep or other organisms and substrates like arachidonic acid. nih.gov Another in vitro method assesses the suppression of protein denaturation, where the ability of a compound to protect albumin from denaturation serves as an indicator of potential anti-inflammatory efficacy. nih.gov
A widely used in vivo model for acute inflammation is the carrageenan-induced rat paw edema method. scholarsresearchlibrary.com In this model, a phlogistic agent (carrageenan) is injected into the rat's paw, inducing edema. scholarsresearchlibrary.com The anti-inflammatory potential of a test compound is then determined by its ability to reduce this swelling over time, often compared to a standard drug like Nimesulide. scholarsresearchlibrary.com Such models are critical for assessing the real-world potential of newly synthesized isoxazole derivatives. scholarsresearchlibrary.com
Antineoplastic and Antitumor Properties
In addition to their anti-inflammatory effects, isoxazole derivatives and related heterocyclic compounds have garnered significant attention for their antineoplastic and antitumor properties. scholarsresearchlibrary.comnih.gov The isoxazole ring is a versatile scaffold used to develop compounds that interfere with cancer cell growth and proliferation. nih.gov
The anticancer potential of isoxazole analogues is frequently evaluated through their cytotoxic and antiproliferative activity against various human cancer cell lines. researchgate.netnih.gov In vitro assays, such as the MTT assay, are used to measure cell viability and determine the concentration at which a compound inhibits cancer cell growth. researchgate.netmdpi.com
Numerous studies have reported the promising antiproliferative effects of isoxazole-related structures. For instance, a series of newly synthesized spiro pyrazole-3,3'-oxindoles exhibited selective cytotoxicity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. researchgate.net In another study, 3-chloroacetylaminoisoxazolo[5,4-b]pyridine [V] and 3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine [VI] showed cytotoxic activity against eight different human or mouse tumor cell lines, with ID50 values meeting the international activity criterion for synthetic agents (4 microg/ml). nih.gov
The activity of these compounds is often compared to standard chemotherapeutic drugs like doxorubicin. researchgate.net The table below summarizes the antiproliferative activity of selected compounds against various cancer cell lines.
Table 2: Antiproliferative Activity of Selected Heterocyclic Compounds
| Compound/Analogue Class | Cancer Cell Line(s) | Activity Metric | Finding | Reference |
|---|---|---|---|---|
| Spiro pyrazole-3,3'-oxindoles | HCT-116, MCF-7 | % Cytotoxicity | Exhibited selective cytotoxicity ranging from 84.6% to 97.9%. | researchgate.net |
| 3-chloroacetylaminoisoxazolo[5,4-b]pyridine [V] | 8 human/mouse tumor lines | ID50 | < 4 µg/mL | nih.gov |
| 3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine [VI] | 8 human/mouse tumor lines | ID50 | < 4 µg/mL | nih.gov |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS Cancer) | % Growth Inhibition (PGI) | 38.94% at 10⁻⁵ M | mdpi.com |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 (Melanoma) | Growth Percent (GP) | 15.43 | nih.gov |
Understanding the molecular targets of these compounds is crucial for developing more effective cancer therapies. Isoxazole derivatives have been shown to interact with various biological targets to exert their anticancer effects. nih.gov
One important target is the family of carbonic anhydrase (CA) enzymes. nih.gov Specifically, isoforms CA IX and CA XII are overexpressed in hypoxic tumors and play a role in cancer cell survival by maintaining intracellular pH. nih.gov Therefore, they are established targets for anticancer drugs. nih.gov Research has shown that adding a five-membered heterocyclic ring, such as isoxazole, to certain drugs can enhance their CA inhibitory action. nih.gov Aromatic hydrazides have also been explored as CA inhibitors, acting as zinc-binding ligands. nih.gov
Another key pathway involves the inhibition of tubulin polymerization. Tubulin is a critical component of the cytoskeleton, and its disruption leads to mitotic arrest and cell death. nih.gov The amine 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene (1c) and its hydrochloride salt were found to potently inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov This mechanism suggests that isoxazole analogues could be designed to target microtubule dynamics, a well-validated strategy in cancer chemotherapy.
Immunomodulatory Responses
Beyond their antimicrobial effects, isoxazole derivatives have been identified as significant regulators of immune functions. bohrium.comnih.gov These compounds can exert a range of effects, from suppressing inflammatory and autoimmune responses to stimulating immune activity, demonstrating their potential in treating a variety of immunological disorders. nih.govmdpi.com
The immunoregulatory properties of isoxazole derivatives are diverse, with different analogues demonstrating either immunosuppressive or immunostimulatory activities. nih.govnih.gov This dual capacity makes them a rich source for developing targeted immunomodulatory therapies. dntb.gov.ua
On the immunosuppressive side, the compound HWA-486 (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) was shown to prevent the development of adjuvant-induced arthritis in a rat model. nih.gov Other isoxazole derivatives have demonstrated strong immunosuppressive effects on the humoral immune response. nih.govmdpi.com For example, the compound MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) was found to inhibit the humoral immune response in vitro. nih.gov
Conversely, some isoxazole derivatives act as immunostimulators. One such compound was found to stimulate the production of IL-1β in peritoneal cell cultures. nih.gov Another derivative, 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline (8e) , was found to have mitogenic activity, stimulating the division of human lymphocytes and mouse splenocytes by increasing the secretion of IL-2. nih.gov This spectrum of activity underscores the potential of isoxazole derivatives in conditions requiring either immune suppression, such as autoimmune diseases, or immune enhancement. nih.govnih.gov
The immunomodulatory effects of isoxazole derivatives are often mediated through their direct impact on lymphocytes, the key cells of the adaptive immune system. These compounds can either inhibit or promote lymphocyte proliferation and activation depending on their specific structure. nih.gov
Several studies have highlighted the suppressive effects of certain isoxazoles on lymphocyte activity. The compound HWA-486 , in addition to its anti-arthritic effects, suppressed the proliferation of lymphocytes from adjuvant arthritis rats when stimulated by a mitogen. nih.gov Similarly, a derivative designated MM3 (5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) was shown to lower the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMC). nih.gov The mechanism for this action was linked to a proapoptotic effect, indicated by an increase in the expression of caspases and Fas in Jurkat cells. nih.gov
In contrast, other isoxazole derivatives can enhance lymphocyte activity. One compound was reported to stimulate the mitogen-induced proliferation of lymphocytes isolated from both spleens and mesenteric lymph nodes. nih.gov The ability of isoxazole derivatives to bidirectionally modulate lymphocyte proliferation and function makes them valuable tools for immunological research and potential therapeutic agents for a wide range of immune-related disorders. mdpi.com
Table 4: Immunomodulatory Effects of Selected Isoxazole Analogues
| Compound | Model | Effect | Mechanism/Target | Reference |
|---|---|---|---|---|
| HWA-486 | Adjuvant arthritis rats | Suppressed lymphocyte proliferation | Not specified | nih.gov |
| MO5 | In vitro | Inhibited humoral immune response | Not specified | nih.gov |
| MM3 | Human PBMC, Jurkat cells | Lowered lymphocyte proliferation | Proapoptotic action (increased caspases, Fas) | nih.gov |
| Compound 8e | Human lymphocytes, mouse splenocytes | Stimulated lymphocyte proliferation | Increased IL-2 secretion | nih.gov |
| Unnamed Derivative | Mouse lymphocytes | Stimulated lymphocyte proliferation | Not specified | nih.gov |
Other Therapeutically Relevant Biological Activities
The isoxazole scaffold is a component of various compounds with significant neuropharmacological activities. The primary area of investigation for these analogues has been in the realm of anticonvulsant therapies, which are discussed in detail in the following section. The mechanisms underlying these effects often involve modulation of key neurotransmitter systems. For instance, some anticonvulsant agents exert their effects by interacting with neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov Additionally, enhancement of GABAergic neurotransmission is another key mechanism. Certain isoxazole analogues are believed to increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain, which contributes to their anticonvulsant action. scbt.com The structural features of the isoxazole ring, when combined with various substituents, can lead to compounds with potent neuroprotective and antiseizure properties.
The search for novel antiepileptic drugs with improved efficacy and better safety profiles is a continuous effort in medicinal chemistry. Isoxazole derivatives and related heterocyclic compounds have emerged as a promising class of anticonvulsant agents.
A series of 3-aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazolines, which share some structural motifs with the target compound, were synthesized and evaluated for their anticonvulsant activity. mdpi.com Most of these compounds showed protection against maximal electroshock (MES) induced seizures, with one compound, in particular, also showing activity in the subcutaneous pentylenetetrazole (ScPTZ) test. mdpi.com
In another study, new derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide were synthesized. The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant anticonvulsant activity in both the MES and 6 Hz seizure tests, with a more favorable efficacy and protective index than the reference drug, valproic acid. nih.gov
Furthermore, a novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were designed and synthesized, with many compounds showing anti-MES activities. scbt.com One of the most promising compounds from this series exhibited potent activity against both MES and PTZ-induced seizures, with a higher protective index than carbamazepine (B1668303) and valproate. scbt.com The mechanism of action for this compound was suggested to be, at least in part, through the elevation of GABA levels in the brain. scbt.com
| Compound/Analogue Class | Anticonvulsant Test Model | Key Findings | Reference |
|---|---|---|---|
| 3-Aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazolines | Maximal Electroshock (MES) & ScPTZ | Most compounds showed protection in MES test. Compound 3b was also active in the ScPTZ test. | mdpi.com |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES & 6 Hz test | Showed more beneficial ED50 and protective index values than valproic acid. | nih.gov |
| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones (Compound 4g) | MES & scPTZ | Potent activity with ED50 values of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ). Higher protective index than carbamazepine and valproate. | scbt.com |
| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids | MES & PTZ | All synthesized compounds were active in the MES test, with some showing 75% protection at low doses. Moderate activity was observed in the PTZ test. | nih.gov |
Oxidative stress, resulting from an imbalance between free radical production and antioxidant defense, is implicated in numerous pathological conditions. Isoxazole derivatives have been investigated for their antioxidant properties, demonstrating potential as free radical scavengers.
A study on fluorophenyl-isoxazole-carboxamide derivatives revealed potent antioxidant activity in a DPPH free radical scavenging assay. researchgate.net Two compounds, in particular, showed high potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, which was significantly more potent than the positive control, Trolox. researchgate.net The most potent of these compounds also demonstrated significant in vivo antioxidant capacity, with the total antioxidant capacity in treated mice being two-fold greater than that of mice treated with quercetin. researchgate.net
Other isoxazole derivatives have also shown notable antioxidant effects. In one study, a series of isoxazole derivatives were evaluated for their in vitro antioxidant potential, with some compounds exhibiting significant free radical scavenging effects. nih.gov For instance, one compound demonstrated an IC50 value of 10.96 μM in a DPPH assay. nih.gov
The antioxidant activity of these compounds is often attributed to their chemical structure, which can donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of certain substituents on the isoxazole ring can significantly influence this activity.
| Analogue Class/Compound | Assay | IC50 Value | Reference |
|---|---|---|---|
| Fluorophenyl-isoxazole-carboxamide (Compound 2a) | DPPH Scavenging | 0.45 ± 0.21 µg/ml | researchgate.net |
| Fluorophenyl-isoxazole-carboxamide (Compound 2c) | DPPH Scavenging | 0.47 ± 0.33 µg/ml | researchgate.net |
| Isoxazole Derivative (Compound C3) | DPPH Scavenging | 10.96 μM | nih.gov |
| Isoxazole Derivative (Compound C5) | DPPH Scavenging | 13.12 μM | nih.gov |
| 2-Isoxazoline Derivative (Compound 9) | DPPH & ABTS Scavenging | Showed higher antioxidant activity compared to other synthesized derivatives. |
The isoxazole moiety has been incorporated into various molecular scaffolds to explore their potential as antidiabetic agents. Research has indicated that certain isoxazole derivatives can exert hypoglycemic effects through different mechanisms, including the inhibition of enzymes like α-amylase.
For example, a series of trifluoromethylated flavonoid-based isoxazoles were synthesized and evaluated for their α-amylase inhibitory activity. One of the most potent compounds, featuring a fluorine substitution on the phenyl ring attached to the isoxazole, exhibited an IC50 value of 12.6 ± 0.2 μM, which was comparable to the standard drug acarbose. This suggests that such compounds could be valuable in managing postprandial hyperglycemia.
In another study, flavonoid-based isoxazole derivatives were found to enhance glucose uptake in insulin-resistant HepG2 cells, indicating a potential mechanism for improving insulin (B600854) sensitivity. It has been proposed that some novel isoxazole derivatives may exert their antidiabetic effects by activating the AMPK/PEPCK/G6Pase pathway.
The presence of a halogenated or nitrated phenyl ring at the 5-position of the isoxazole ring, along with a hydroxyl or amine substituted phenyl ring at the 3-position, has been identified as a structural feature contributing to in vitro antidiabetic activity in some series of compounds.
| Analogue Class/Compound | Mechanism/Assay | Key Findings | Reference |
|---|---|---|---|
| Trifluoromethylated flavonoid-based isoxazole (Compound 3b) | α-Amylase Inhibition | IC50 = 12.6 ± 0.2 μM, comparable to acarbose. | |
| Flavonoid-based isoxazole derivatives | Glucose uptake in HepG2 cells | Significantly improved glucose consumption in insulin-resistant cells. | |
| Isoxazole derivative with halogenated/nitrated phenyl at C5 and hydroxyl/amine substituted phenyl at C3 | Glucose uptake by yeast cell method | Exhibited significant in vitro anti-diabetic action. | |
| Kaempferol-isoxazole hybrids | Glucose consumption in IR HepG2 cells | All compounds displayed higher activity (EC50 < 155 nM) than metformin (B114582) (EC50 = 258 nM). |
Secretory phospholipase A2 (sPLA2) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to prostaglandins and leukotrienes. Inhibition of sPLA2 is therefore a target for the development of anti-inflammatory drugs.
A series of new indole-containing isoxazole derivatives have been synthesized and evaluated for their sPLA2 inhibitory activity. researchgate.net All the synthesized compounds demonstrated significant sPLA2 inhibition in both in vitro and in vivo studies. researchgate.net The most potent compound in this series showed sPLA2 inhibition comparable to or greater than that of the positive control, ursolic acid. researchgate.net This compound also exhibited antiproliferative activity against breast and prostate cancer cell lines. researchgate.net
In a separate study, imidazolyl-substituted delta2-isoxazolines were investigated for their ability to inhibit PLA2 from snake venom. These compounds showed significant inhibitory activity against group II PLA2. Selected compounds from this series also demonstrated in vivo anti-inflammatory activity in mice, comparable to that of ursolic acid.
These findings suggest that the isoxazole scaffold can be effectively utilized in the design of potent sPLA2 inhibitors with potential therapeutic applications in inflammatory diseases.
| Analogue Class/Compound | Target | Key Findings | Reference |
|---|---|---|---|
| Indole containing isoxazole derivatives (Compound 10o) | sPLA2 | Showed potent sPLA2 inhibition, comparable or more potent than ursolic acid. | researchgate.net |
| Indole containing isoxazole derivative (Compound 24) | sPLA2 | Inhibited sPLA2 with an IC50 of 10.23 μM in vitro and showed significant edema inhibition in vivo. | |
| Imidazolyl substituted delta2-isoxazolines | Group II PLA2 (snake venom) | Exerted significant PLA2 enzyme inhibitory activity. | |
| Selected imidazolyl substituted delta2-isoxazolines (3bI and 3bIV) | In vivo anti-inflammatory activity | Showed comparable anti-inflammatory activity to ursolic acid in mice. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Molecular Architecture with Biological Efficacy and Selectivity
The biological profile of an isoxazole (B147169) derivative is intricately linked to the nature and positioning of its substituents. The interplay of steric, electronic, and hydrophobic properties of the groups at the 3, 4, and 5-positions of the isoxazole ring dictates the molecule's interaction with biological targets, thereby influencing its potency and selectivity. beilstein-journals.org
The 4-fluorophenyl group at the C4 position of the isoxazole ring is a key determinant of the molecule's biological activity. The fluorine atom, being highly electronegative, exerts a significant electron-withdrawing effect through induction. This can influence the electron density of the isoxazole core, potentially modulating its pKa and its ability to participate in hydrogen bonding or other non-covalent interactions with a biological target. nih.gov The presence of a fluorine atom can also enhance metabolic stability by blocking potential sites of oxidative metabolism. cambridgemedchemconsulting.com
The following table illustrates the impact of aryl substitution on the biological activity of analogous isoxazole compounds, highlighting the importance of the electronic nature of the substituent.
| Compound Analogue | Aryl Substituent at C4 | Biological Target | Activity (IC50/Ki) |
| Analogue A | 4-Chlorophenyl | GABAA Receptor | Ki = 15 nM |
| Analogue B | 4-Methoxyphenyl | GABAA Receptor | Ki = 50 nM |
| Analogue C | Phenyl | GABAA Receptor | Ki = 120 nM |
This table is illustrative and compiled from data on analogous 4-aryl isoxazole derivatives to demonstrate the principle of stereoelectronic effects.
The 5-amino group is a critical functional group that can act as both a hydrogen bond donor and acceptor. This allows for the formation of key interactions with amino acid residues in a receptor's binding site, such as aspartate, glutamate, or serine, which can significantly contribute to the binding affinity. The basicity of this amino group can also be important for forming salt bridges with acidic residues. The presence of a 5-amino group is a common feature in many biologically active isoxazoles. beilstein-journals.orgnih.gov Studies on 5-aminoisoxazoles have highlighted the importance of this group for potent biological activity. biorxiv.org
The table below provides a hypothetical representation of the contribution of the 3-alkyl and 5-amino groups to receptor binding affinity based on data from analogous compounds.
| Analogue | C3-Substituent | C5-Substituent | Receptor Affinity (Kd) |
| D | Methyl | Amino | 100 nM |
| E | Ethyl | Amino | 85 nM |
| F | Propyl | Amino | 150 nM |
| G | Ethyl | Nitro | >1000 nM |
This table is a conceptual representation based on general SAR principles observed in related heterocyclic compounds.
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. For 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine, several rational bioisosteric replacements could be envisioned to modulate its reactivity and efficacy.
For the 3-ethyl group , bioisosteres could include:
Cyclopropyl group: This would introduce conformational rigidity and potentially alter the metabolic profile.
Trifluoromethyl group: This would significantly change the electronic properties, making the group more electron-withdrawing, and could enhance binding through specific interactions. nih.gov
Oxetane ring: This can improve physicochemical properties such as solubility while maintaining a similar spatial arrangement.
For the 5-amino group , potential bioisosteres include:
Hydroxyl group: This would change the hydrogen bonding pattern, acting primarily as a hydrogen bond donor.
Methylamino or dimethylamino group: These would alter the steric bulk and hydrogen bonding capacity.
1,2,3-Triazole ring: This heterocyclic ring can mimic the hydrogen bonding properties of an amide, a common bioisostere for an amino group in more complex structures, and can offer improved metabolic stability. unimore.it
The following table illustrates potential outcomes of bioisosteric replacements on biological activity, based on general principles.
| Original Group | Bioisosteric Replacement | Potential Impact on Activity/Property |
| 3-Ethyl | Cyclopropyl | Increased metabolic stability, altered binding conformation. |
| 3-Ethyl | Trifluoromethyl | Enhanced binding affinity due to electronic effects, potential for new interactions. |
| 5-Amino | Hydroxyl | Altered hydrogen bonding pattern, potential change in selectivity. |
| 5-Amino | 1,2,3-Triazole | Improved metabolic stability, maintained hydrogen bonding capability. |
This table provides hypothetical examples of bioisosteric replacement strategies and their potential consequences.
Enantioselective Synthesis and Stereochemistry-Activity Relationships
While this compound itself is not chiral, the introduction of a chiral center, for instance by modifying the ethyl group to a 1-hydroxyethyl group, would necessitate an enantioselective synthesis to resolve the enantiomers. The stereochemistry of a molecule can have a profound impact on its biological activity, as enantiomers often exhibit different potencies, efficacies, and even different pharmacological profiles.
An enantioselective synthesis could potentially be achieved through methods such as asymmetric catalysis. For example, a chiral catalyst could be employed in the construction of the isoxazole ring or in the introduction of the chiral substituent. researchgate.net Although a specific enantioselective synthesis for this exact compound is not described, methods for the asymmetric synthesis of related 3,4,5-trisubstituted isoxazoles have been reported and could potentially be adapted. beilstein-journals.org
If a chiral analog were to be synthesized, it would be imperative to separate and test the individual enantiomers. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). This difference in activity arises from the three-dimensional arrangement of the atoms, which dictates how the molecule interacts with its chiral biological target.
Pharmacophore Modeling and Ligand-Based Drug Design
In the absence of a known crystal structure of the biological target for this compound, ligand-based drug design approaches such as pharmacophore modeling can be invaluable. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are necessary for biological activity.
A hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold could include:
A hydrogen bond donor feature: corresponding to the 5-amino group.
A hydrogen bond acceptor feature: corresponding to the nitrogen atom of the isoxazole ring.
A hydrophobic/aromatic feature: representing the 4-fluorophenyl ring.
A hydrophobic feature: representing the 3-ethyl group.
This model could then be used to virtually screen large compound libraries to identify new molecules with a similar arrangement of functional groups and thus a higher probability of being active. Furthermore, the pharmacophore model can guide the design of new analogs with improved properties. For example, by understanding the spatial relationship between the hydrogen bond donor and the hydrophobic features, one could design new molecules with different linkers or scaffolds that maintain this critical geometry. nih.govnih.gov
Current Research Directions and Future Perspectives in the Study of 3 Ethyl 4 4 Fluorophenyl Isoxazol 5 Amine
Advancements in Novel Therapeutic Agent and Lead Compound Discovery
The isoxazole (B147169) scaffold is a cornerstone in the development of new drugs, recognized for its presence in numerous bioactive molecules with antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. rsc.org The structure of 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine makes it a highly attractive starting point for lead compound discovery. The ethyl group, the fluorophenyl moiety, and the amine functional group each provide vectors for chemical modification, allowing for the creation of extensive libraries of derivatives.
Research into structurally related compounds has demonstrated significant therapeutic potential. For instance, derivatives of 3-ethyl-benzo[d]isoxazole have been developed as potent inhibitors of Bromodomain and extra-terminal (BET) proteins, specifically BRD4, which is a key target in acute myeloid leukemia. nih.gov Similarly, other fluorophenyl-isoxazole conjugates have been synthesized and evaluated as potent anticancer agents, some of which induce cell cycle arrest and apoptosis through pathways involving p53 and caspase-3 activation. researchgate.netnih.gov These findings underscore the potential of the this compound core in oncology. The broad spectrum of activities associated with the isoxazole ring suggests that derivatives could also be explored for other therapeutic areas. rsc.org
Interdisciplinary Research Integrating Synthetic Chemistry and Biological Screening Platforms
Modern drug discovery relies on the powerful synergy between synthetic chemistry and high-throughput biological screening. The journey from a lead compound like this compound to a clinical candidate involves a cycle of design, synthesis, and evaluation. Research groups have exemplified this approach by preparing series of isoxazole-based compounds and then assessing their biological effects. nih.gov
This integrated process allows for the rapid identification of structure-activity relationships (SAR). For example, a library of derivatives based on the this compound scaffold could be synthesized. Each derivative, differing slightly in its chemical structure, would then be tested against a panel of cancer cell lines or a set of purified protein targets. researchgate.net The results of these screens provide immediate feedback to the chemists, guiding the design of the next generation of compounds with improved potency and selectivity. This iterative cycle, combining chemical synthesis with biological assays like cell viability studies, quantitative PCR, and flow cytometry, is crucial for accelerating the discovery of new therapeutic agents. nih.gov
Further Development of Sustainable and Environmentally Benign Synthetic Methodologies
In recent years, a major focus in chemical synthesis has been the development of "green" methodologies that are efficient, produce less waste, and avoid hazardous solvents. The synthesis of isoxazoles is an area where these principles have been successfully applied. Traditional methods often required harsh conditions, but contemporary research has introduced several environmentally benign alternatives that could be adapted for the synthesis of this compound. mdpi.comnih.gov
Ultrasound-assisted synthesis has emerged as a prominent green technique, offering accelerated reaction rates, higher yields, and reduced energy consumption, often in aqueous media. mdpi.comarkat-usa.org Other innovative approaches include catalyst-free reactions in water, the use of biodegradable catalysts derived from natural sources like lemon juice or cellulose (B213188), and reactions in deep eutectic solvents, which are seen as greener alternatives to traditional organic solvents. mdpi.comnih.govarkat-usa.orgnih.govmdpi.com These methods not only align with the principles of sustainable chemistry but also offer practical advantages like simpler work-up procedures and milder reaction conditions. mdpi.com
Harnessing Computational Chemistry for Rational Design and Optimization
Computational chemistry has become an indispensable tool in drug discovery, allowing scientists to design and optimize molecules in silico before committing to costly and time-consuming laboratory synthesis. For a scaffold like this compound, computational methods can predict how derivatives will interact with biological targets. Techniques such as molecular docking can simulate the binding of a ligand to the active site of a protein, helping to rationalize its biological activity and guide the design of more potent inhibitors. nih.govnih.gov
Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the molecule, while Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate chemical structure with biological activity. researchgate.netmdpi.com These computational approaches were used effectively in the rational design of isoxazole-based BET inhibitors and herbicide safeners, demonstrating their power to accelerate the development of new agents by prioritizing the synthesis of compounds with the highest probability of success. nih.govnih.gov
Identification of Novel Biological Targets and Underexplored Mechanisms of Action
While some biological targets for isoxazole derivatives are well-established, a significant area of future research involves identifying new targets and mechanisms of action for compounds like this compound. The discovery that certain 3-ethyl-benzo[d]isoxazole derivatives inhibit BRD4, a key epigenetic reader, opened up a new therapeutic avenue for this chemical class in oncology. nih.gov This highlights the potential for discovering novel activities even within well-studied compound families.
Future investigations could involve unbiased screening of this compound derivatives against large panels of kinases, G-protein coupled receptors, or other enzyme classes to uncover unexpected biological activities. The compound's structural similarity to molecules known to target tubulin or VEGFR2 suggests these could be potential, yet unconfirmed, targets. researchgate.netnih.gov Elucidating these mechanisms not only provides a deeper understanding of the compound's biological effects but can also reveal new strategies for treating diseases.
Potential Applications Beyond Pharmaceutical Sciences (e.g., Agrochemicals, Material Science)
The utility of the isoxazole scaffold is not limited to medicine. Research has shown that isoxazole derivatives possess properties valuable in agrochemical and material science applications. Structurally related compounds are used in the formulation of agrochemicals, including pesticides and herbicide safeners. nih.govchemimpex.com The isoxazole core can contribute to the development of effective crop protection agents, with specific substitutions enhancing metabolic stability and efficacy. chemimpex.com
In material science, isoxazoles have been studied for their potential use in creating advanced materials such as polymers, dyes, high-temperature lubricants, and semiconductors. arkat-usa.orgchemimpex.com The specific combination of functional groups in this compound could impart desirable electronic or physical properties, making it a candidate for investigation in these non-pharmaceutical fields. This represents a largely untapped area of research with significant potential for innovation.
Unresolved Challenges and Promising Avenues for Future Investigations
Despite the promising landscape, several challenges and open questions remain in the study of this compound. A primary challenge is translating the general potential of the isoxazole class into specific, validated activities for this particular molecule and its unique derivatives. While many green synthesis methods exist for isoxazoles, their scalability for industrial production needs to be further optimized.
Promising future avenues are numerous. A systematic exploration of the structure-activity relationship around the this compound core is warranted to fully map its therapeutic potential. The development of multi-targeted therapies, where a single molecule hits several disease-relevant targets, is an emerging trend in drug discovery where isoxazoles could play a role. rsc.org Furthermore, a dedicated research program to evaluate its potential in agrochemicals and material science could unlock entirely new applications. The convergence of rational computational design with advanced biological screening platforms will undoubtedly be key to realizing the full potential of this versatile chemical entity.
Q & A
Basic: What are the established synthetic routes for 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of 4-fluorobenzaldehyde with hydroxylamine to form an oxime intermediate.
- Step 2 : Cyclization with ethyl acetoacetate under acidic conditions to construct the isoxazole ring.
- Step 3 : Amine functionalization via nucleophilic substitution or reductive amination, using reagents like NH₃/MeOH or NaBH₃CN.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. For analogous compounds, Suzuki coupling has been employed to introduce aryl groups .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Key optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) enhance regioselectivity in aryl group introduction .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency, while microwave-assisted synthesis reduces reaction time .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amine functionalization.
Validate optimization using Design of Experiments (DoE) to assess interactions between variables .
Basic: What analytical techniques are used to characterize this compound?
Core techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 247.1).
- FT-IR : Identifies amine N-H stretches (~3350 cm⁻¹) and isoxazole C=N (~1600 cm⁻¹) .
Advanced: How can X-ray crystallography resolve ambiguities in the structural elucidation of this compound?
Single-crystal X-ray diffraction provides:
- Bond Lengths/Angles : Confirms isoxazole ring geometry and ethyl/fluorophenyl orientations.
- Intermolecular Interactions : Hydrogen bonding patterns (N-H···N/O) influence packing and stability.
For example, analogous triazole derivatives show fluorophenyl groups adopting a coplanar arrangement with the heterocycle, enhancing π-π stacking . Computational modeling (DFT) supplements crystallographic data to predict electronic properties .
Basic: What biological activities have been reported for structurally related compounds?
Fluorinated isoxazole analogs exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli due to membrane disruption .
- Enzyme Inhibition : Triazole derivatives inhibit carbonic anhydrase (IC₅₀ ~15 nM) via fluorine-mediated hydrophobic interactions .
Standard assays include broth microdilution (antimicrobial) and fluorometric enzyme activity tests .
Advanced: How can conflicting bioactivity data between studies be systematically addressed?
Contradictions may arise from:
- Purity Issues : Validate compound integrity via HPLC (>95% purity) and LC-MS to exclude byproducts .
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin reduction).
- Structural Analog Interference : Compare activity of this compound with de-fluorinated or ethyl-substituted analogs to isolate pharmacophore contributions .
Basic: What safety precautions are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Waste Disposal : Segregate fluorinated waste and consult certified agencies for incineration (≥1000°C) to prevent environmental release of HF .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Fluorine Substitution : Para-fluorine on the phenyl ring enhances lipophilicity (logP ~2.8) and bioavailability.
- Ethyl Group Modification : Replacing ethyl with bulkier tert-butyl groups improves metabolic stability but may reduce solubility.
- Isoxazole Ring Optimization : Introducing electron-withdrawing groups (e.g., -NO₂) at C-5 increases electrophilicity for covalent target binding .
Basic: How are impurities identified and quantified during synthesis?
- Chromatographic Methods : HPLC with UV detection (λ = 254 nm) identifies byproducts (e.g., unreacted 4-fluorophenyl intermediates).
- Spectroscopic Techniques : ¹⁹F NMR detects fluorinated impurities at distinct chemical shifts .
Advanced: What computational tools predict the pharmacokinetic properties of this compound?
- ADMET Prediction : Software like SwissADME estimates permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and CYP450 inhibition risk.
- Molecular Dynamics (MD) Simulations : Models blood-brain barrier penetration, critical for CNS-targeted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
